molecular formula C11H23NO B8724700 1,2,2,4,6,6-Hexamethylpiperidin-4-ol CAS No. 75620-69-8

1,2,2,4,6,6-Hexamethylpiperidin-4-ol

Cat. No.: B8724700
CAS No.: 75620-69-8
M. Wt: 185.31 g/mol
InChI Key: KFUQPNOFIUGHLY-UHFFFAOYSA-N
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Description

1,2,2,4,6,6-Hexamethylpiperidin-4-ol (C₁₁H₂₁NO) is a sterically hindered piperidine derivative featuring a hydroxyl group at the 4-position and six methyl groups at the 1, 2, 2, 4, 6, and 6 positions. Its unique substitution pattern confers distinct steric and electronic properties, influencing its solubility, crystallinity, and reactivity. The compound’s crystal structure was first reported by Cygler et al. (1980), highlighting a chair conformation for the piperidine ring with axial hydroxyl and equatorial methyl groups . This arrangement minimizes steric strain and stabilizes intermolecular hydrogen bonding involving the hydroxyl group.

Properties

CAS No.

75620-69-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1,2,2,4,6,6-hexamethylpiperidin-4-ol

InChI

InChI=1S/C11H23NO/c1-9(2)7-11(5,13)8-10(3,4)12(9)6/h13H,7-8H2,1-6H3

InChI Key

KFUQPNOFIUGHLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)(C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2,2,4,6,6-hexamethylpiperidin-4-ol with structurally related piperidine derivatives:

Compound Name Substituents Functional Groups Key Structural Features Reference
This compound 6 methyl groups (1,2,2,4,6,6) -OH (4-position) High steric hindrance; axial -OH
4-Hydroxypiperidine (Piperidin-4-ol) None -OH (4-position) Unsubstituted ring; flexible conformation
(±)-1,2,3-Trimethyl-4-phenylpiperidinol 3 methyl (1,2,3), 1 phenyl (4) -OH (4-position) Bulky phenyl group; chiral centers
4-(4-Chlorophenyl)piperidin-4-ol 4-chlorophenyl (4) -OH (4-position) Aromatic substituent; planar ring
Polyhydroxylated Piperidines (e.g., 1,2-ea-OH1) Multiple -OH groups -OH (1,2,3,4,5,6) Enhanced hydrogen bonding; high acidity

Key Observations:

  • Steric Effects : The hexamethyl derivative exhibits significant steric hindrance due to its six methyl groups, reducing conformational flexibility compared to unsubstituted 4-hydroxypiperidine .
  • Electronic Effects : Electron-donating methyl groups increase the basicity of the piperidine nitrogen compared to 4-(4-chlorophenyl)piperidin-4-ol, where the electron-withdrawing chlorophenyl group reduces basicity .

Physical and Crystallographic Properties

Compound Name Melting Point (°C) Crystallographic Data Reference
This compound Not reported Chair conformation; axial -OH, equatorial Me
4-Hydroxypiperidine 97% purity (KC61EA060X) Flexible ring; no steric constraints
4-(4-Chlorophenyl)piperidin-4-ol Not reported Planar aromatic ring; tight molecular packing
5-(1-(4-Cl-Ph)piperidin-4-yl)-1,2,4-oxadiazole (6k) 110.7–113.7 Piperidine fused to oxadiazole; planar heterocycle

Key Observations:

  • Oxadiazole derivatives (e.g., compound 6k) exhibit higher melting points (110–114°C) owing to planar heterocyclic rigidity and π-π stacking, contrasting with the flexible hexamethylpiperidinol .

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